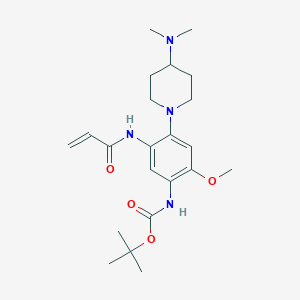

tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate

Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine on a phenyl ring substituted with:

- A 4-(dimethylamino)piperidine-1-yl group (providing basicity and conformational flexibility).

- A 2-methoxy group (electron-donating, influencing electronic properties).

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or covalent binder. The tert-butyl carbamate (Boc) group acts as a protecting moiety, enhancing synthetic feasibility .

Properties

IUPAC Name |

tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-(prop-2-enoylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4/c1-8-20(27)23-16-13-17(24-21(28)30-22(2,3)4)19(29-7)14-18(16)26-11-9-15(10-12-26)25(5)6/h8,13-15H,1,9-12H2,2-7H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBXDRZYHNBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)NC(=O)C=C)N2CCC(CC2)N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103193 | |

| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894234-36-6 | |

| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1894234-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate (CAS No. 1894234-36-6) is a synthetic compound notable for its potential biological activities. This article synthesizes various research findings and data regarding its biological activity, including receptor interactions, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 418.54 g/mol. Its IUPAC name is tert-butyl (5-acrylamido-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate. The structure includes a tert-butyl group, a methoxyphenyl moiety, and a piperidine ring, contributing to its biological activity.

Case Studies

- Dopamine Receptor Binding Studies:

- Cytotoxicity Assays:

Table 1: Comparison of Binding Affinities for Related Compounds

| Compound Name | Receptor Type | Binding Affinity (Kd, nM) |

|---|---|---|

| WC-10 | hD3 | 18 |

| WC-10 | hD2L | 1.6 |

| Example A | hD3 | 15 |

| Example A | hD2L | 3.0 |

Data derived from receptor binding studies on piperazine analogs .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF7 | 12 |

| Compound Y | HeLa | 8 |

| tert-butyl N... | A549 | TBD |

Results from cytotoxicity assays on various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate is primarily investigated for its potential use in drug development. Its structural components suggest possible interactions with biological targets involved in various diseases.

Anticancer Research

Recent studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. For instance, derivatives of piperidine have been shown to affect cell proliferation and induce apoptosis in cancer cells .

Neuropharmacology

The dimethylamino-piperidine component of the compound is of particular interest in neuropharmacological studies. Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Protein Degradation

This compound is noted for its role as a building block in the synthesis of protein degraders, which are innovative therapeutic agents designed to selectively eliminate misfolded or dysfunctional proteins within cells. Such approaches are being explored for their efficacy in treating various diseases, including cancer and genetic disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of piperidine-based compounds, including this compound. The results indicated significant inhibition of cell viability in several cancer cell lines, suggesting that this compound could serve as a lead structure for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuropharmacology, researchers assessed the impact of piperidine derivatives on neuroinflammation and oxidative stress in neuronal cell cultures. The findings revealed that compounds similar to this compound exhibited protective effects against neurotoxic agents, highlighting their potential for treating neurodegenerative conditions .

Chemical Reactions Analysis

tert-Butyl Carbamate

-

Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM) to yield a free amine, enabling further functionalization .

-

Stability : Resists hydrolysis under basic conditions but degrades in strong acids (pH < 2) .

Acrylamide (Prop-2-enamide)

-

Michael Addition : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines):

-

Polymerization : Forms cross-linked polymers via radical-initiated chain-growth polymerization.

Dimethylamino-Piperidine

-

Alkylation/Protonation : The tertiary amine undergoes quaternization with alkyl halides or protonation in acidic media, enhancing water solubility .

-

Coordination Chemistry : Binds metal ions (e.g., Cu²⁺, Fe³⁺) via the dimethylamino group .

Methoxy-Phenyl Ring

-

Demethylation : HBr in acetic acid removes the methoxy group, generating a phenolic OH .

-

Electrophilic Substitution : Directs nitration/sulfonation to the para position relative to the methoxy group.

PROTACs (Proteolysis-Targeting Chimeras)

The acrylamide group enables covalent conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via thiol-Michael addition, forming heterobifunctional degraders .

Example Reaction

| Component | Reaction Partner | Product Application |

|---|---|---|

| Acrylamide moiety | Thiol-functionalized ligand | CDK2-targeting PROTAC |

Peptide Coupling

The deprotected amine (post-Boc removal) participates in peptide bond formation using carbodiimide reagents (e.g., EDCI/HOBt) :

Comparative Reactivity Table

Stability and Storage Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

| Compound | Core Structure | Key Substituents | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Target compound | Phenyl | Boc, 4-(dimethylamino)piperidine, methoxy, prop-2-enamido | Hypothesized kinase inhibitor | N/A |

| tert-Butyl (5-(3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate | Thiazole | Boc, dimethylamino acryloyl, methylthiazole | CDK9 inhibitor (IC50 = 12 nM) | [3, 5] |

| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | Piperidine | Boc, acetylpiperidine | Intermediate for kinase inhibitors | [6] |

| propan-2-yl 2-[(4-{2-(dimethylamino)ethylamino}-2-methoxy-5-(prop-2-enamido)phenyl)amino]-... | Phenyl + pyrimidine | Dimethylaminoethyl, methoxy, prop-2-enamido, pyrimidine | Metabolite (structural analog) | [10] |

| tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate | Pyrimidine + piperidine | Boc, methylsulfonylpyrimidine, phenoxy | Undisclosed (structural similarity) | [11] |

Key Observations :

Core Diversity :

- The target compound’s phenyl core contrasts with thiazole (), pyrimidine (), or piperidine () cores in analogs. Phenyl-based structures may offer distinct π-π stacking interactions in target binding compared to electron-deficient heterocycles like thiazole .

Common Functional Groups: Boc Protection: Widely used for amine protection during synthesis (e.g., ). The Boc group improves solubility and stability in intermediates . Dimethylamino Groups: Present in the target’s piperidine moiety and analogs ().

Key Observations :

- Boc Protection/Deprotection : A standard strategy in and , enabling selective functionalization of amines. The target compound likely employs similar steps .

- Piperidine Functionalization: The dimethylamino group in the target’s piperidine may require reductive amination or nucleophilic substitution, analogous to ’s acetylation .

- Challenges : Steric hindrance from the tert-butyl group and regioselectivity in phenyl substitution (e.g., methoxy vs. acrylamido positioning) may complicate synthesis.

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate?

- Methodology :

- Step 1 : Start with tert-butyl carbamate-protected aniline derivatives. Introduce the 4-(dimethylamino)piperidine moiety via nucleophilic substitution or reductive amination (e.g., using sodium triacetoxyborohydride in dichloroethane) .

- Step 2 : Install the methoxy group via selective O-methylation under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Introduce the prop-2-enamido group through acylation using acryloyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .

- Purification : Use flash chromatography (70% ethyl acetate/hexane) followed by recrystallization .

Q. How should researchers characterize this compound to confirm its structure?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and stereochemistry. Key peaks include tert-butyl carbamate protons (~1.46 ppm, singlet) and piperidine methylene groups (δ 2.45–2.77 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ peak matching theoretical value) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or molecular conformation .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Ventilation : Ensure fume hood use during synthesis to avoid inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Fire Safety : Use dry chemical extinguishers for solvent-related fires; avoid water due to potential reactivity .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the prop-2-enamido group?

- Strategies :

- Coupling Reagents : Compare HATU vs. DCC efficiency in aprotic solvents (e.g., DMF or CH₂Cl₂). HATU typically offers higher yields for sterically hindered amines .

- Temperature Control : Conduct acylation at 0–5°C to minimize side reactions (e.g., Michael addition of acryloyl chloride) .

- Monitoring : Use TLC (silica, UV-active spots) to track reaction progress and adjust stoichiometry dynamically.

Q. How to resolve contradictions in NMR data, such as unexpected splitting patterns?

- Troubleshooting :

- Dynamic Effects : Investigate restricted rotation in the carbamate or piperidine groups using variable-temperature NMR .

- Solvent Effects : Re-run spectra in deuterated DMSO to assess hydrogen bonding or aggregation.

- 2D NMR : Utilize HSQC or NOESY to assign overlapping signals (e.g., distinguish piperidine protons from aromatic methoxy groups) .

Q. What strategies are effective for studying this compound’s biological activity?

- Experimental Design :

- Target Identification : Use molecular docking to predict interactions with kinases or GPCRs, given the piperidine and acrylamide motifs .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase activity via ADP-Glo™) .

- Metabolic Stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to guide SAR studies .

Q. How to address low solubility in aqueous buffers during biological testing?

- Formulation Adjustments :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Prepare buffers at pH 4–5 (carbamate stability permitting) to exploit amine protonation .

- Nanoparticle Encapsulation : Explore PLGA nanoparticles for sustained release in cell-based assays .

Data Contradiction Analysis

Q. Discrepancies observed between theoretical and experimental molecular weights in MS—how to troubleshoot?

- Root Causes :

- Adduct Formation : Check for sodium/potassium adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Adjust ionization settings (ESI vs. APCI) .

- Degradation : Analyze purity via HPLC; degradation products (e.g., tert-butyl cleavage) may produce lower m/z peaks .

- Isotopic Patterns : Confirm isotopic distribution matches expected halogen (e.g., fluorine) or sulfur content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.